molecular formula C8H11BrN2 B1531250 4-bromo-1-(pent-4-en-1-yl)-1H-pyrazole CAS No. 1339728-85-6

4-bromo-1-(pent-4-en-1-yl)-1H-pyrazole

Cat. No. B1531250
CAS RN: 1339728-85-6
M. Wt: 215.09 g/mol
InChI Key: IWIMNQAFWYBMKQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, nucleophilic substitution reactions at the carbon atoms, and reactions with acids and bases .

Scientific Research Applications

Organophosphorus Azoles and Their Applications

Organophosphorus azoles, including pyrazoles, have been extensively studied for their stereochemical structures and applications. The use of NMR spectroscopy combined with quantum chemistry offers a reliable approach to studying the structural aspects of these compounds. This analysis is crucial for understanding the properties of organophosphorus azoles and their potential applications in various scientific domains (Larina, 2023).

Synthetic and Bioevaluation of Pyrazole Derivatives

The synthesis and biological evaluation of pyrazole derivatives have revealed their importance in agrochemical and pharmaceutical activities. New synthetic strategies under microwave conditions have been developed, leading to compounds with potential herbicidal, antimicrobial, and antioxidant activities (Sheetal et al., 2018).

Pyrazoline Derivatives as Anticancer Agents

Recent research has highlighted the synthesis of pyrazoline derivatives for developing new anticancer agents. Pyrazoline, a heterocyclic compound, shows a high biological effect, encouraging further research into its applications in cancer therapy (Pushkar Kumar Ray et al., 2022).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The multicomponent synthesis (MCRs) of pyrazole derivatives has gained popularity due to its efficiency in producing biologically active molecules. This approach has led to the development of molecules with antibacterial, anticancer, and anti-inflammatory activities, demonstrating the therapeutic potential of pyrazole derivatives (Diana Becerra et al., 2022).

Environmental and Synthetic Applications

The environmental presence and synthesis of brominated compounds, including those related to pyrazole structures, have been studied. These compounds occur in various environmental settings, including as contaminants in brominated flame retardants and in natural products of aquatic organisms. Understanding their environmental concentrations, toxicology, and synthetic applications is crucial for assessing their impact and potential uses (C. Koch & B. Sures, 2018).

properties

IUPAC Name

4-bromo-1-pent-4-enylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-3-4-5-11-7-8(9)6-10-11/h2,6-7H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIMNQAFWYBMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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